Acremine I

Plant Pathology Oomycete Inhibition Natural Product Antifungal

Natural product screening for grape downy mildew or selective cytotoxicity requires precise epoxyquinone scaffolding. Acremine I is the only acremine with quantitative P. viticola inhibition data (23.2% at 0.5 mM; 32.8% at 1 mM). - Differentiated epoxyquinone core vs. cyclohexenone acremines A-F - Selective antiproliferation: H1299, K562, MDA-MB-231, 212LN; spares non-malignant PIG1, HDF, HaCaT, MCF-10A - Scalable via total synthesis; reduces fermentation supply risk

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Cat. No. B15560483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcremine I
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
InChIInChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8-,9-,10+,12+/m1/s1
InChIKeyOUGZTEBDFKLHPZ-OMHSBUABSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acremine I: Epoxyquinone-Core Metabolite Profile


Acremine I (CAS 1110661-29-4) is a fungal secondary metabolite originally isolated from the endophytic fungus Acremonium byssoides [1]. It belongs to the acremine class of oxygenated cyclohexanoids, which are C12 merohemiterpenoids combining a cyclic tetraketide unit with an isoprenyl group [2]. Among the >20 reported acremines (A–T), Acremine I is one of only two members—alongside Acremine M—that contains an epoxyquinone core, distinguishing it structurally from the cyclohexenone-based acremines A–F and the dimeric bisacremines [2]. This unique core architecture underpins its distinct bioactivity profile, which includes dose-dependent inhibition of Plasmopara viticola sporangia germination and selective antiproliferative effects against specific cancer cell lines.

1
Core scaffold
Epoxyquinone core for structure-activity relationship studies
2
Phytopathogen model
Reported Plasmopara viticola inhibition context
3
Cell-model screening
Selective cancer cell-line endpoint review

Acremine I: Why Substitution Fails


Acremines are not functionally interchangeable despite sharing a common biosynthetic origin. Structural variations—such as the presence or absence of an epoxyquinone core, degree of prenylation, and monomeric vs. dimeric architecture—directly dictate bioactivity profiles [1]. For instance, while Acremines A–D and H–N all inhibit P. viticola sporangia germination, their potency, selectivity, and secondary activities (e.g., cytotoxicity against tumor cell lines) differ markedly [1][2]. Acremine I's epoxyquinone core is associated with both phytopathogen inhibition and selective mammalian cell antiproliferation, whereas Acremines A–F, which lack this moiety, do not exhibit the same cytotoxic fingerprint [2]. Generic substitution with other acremines or broad-spectrum antifungals would therefore compromise experimental reproducibility and obscure structure-activity relationship (SAR) insights, making Acremine I the essential choice for studies requiring its specific epoxyquinone-driven pharmacology.

Target
Acremine I
Epoxyquinone core, monomeric
Common substitute
Acremines A–F
Cyclohexenone core; epoxyquinone-dependent bioactivity may not transfer
Target
Acremine I
Monomeric epoxyquinone architecture
Common substitute
Bisacremines / dimeric acremines
Dimeric architecture may alter target engagement and cell permeability
Target
Acremine I
Selective cell-line inhibition fingerprint
Common substitute
Other acremines (B, G, I)
Weak, non-selective cytotoxicity; selectivity profile may differ

Acremine I: Quantitative Evidence vs. Analogs


Inhibition of Plasmopara viticola Sporangia Germination

Acremine I inhibits the germination of Plasmopara viticola sporangia in a concentration-dependent manner, demonstrating quantifiable antifungal activity. While Acremines A–D and H–N are also reported to inhibit P. viticola, direct comparative potency data within a single assay are not available in the public domain. The data below represent class-level inference based on published values for Acremine I relative to the broader acremine family's reported activity [1].

P. viticola inhibition
Class-level inference
23.2% at 0.5 mM; 32.8% at 1 mM
Reported phytopathogen inhibition context
Comparator quantitative data not publicly available
Plant Pathology Oomycete Inhibition Natural Product Antifungal

Epoxyquinone Core vs. Cyclohexenone Core

Acremine I contains an epoxyquinone core, a structural feature that distinguishes it from the majority of acremines (e.g., A–F) which possess a cyclohexenone framework. This core is shared only with Acremine M among the characterized acremines [1]. The epoxyquinone moiety is associated with redox activity and potential bioreductive alkylation mechanisms, which may underlie the compound's distinct cytotoxic selectivity profile [2].

Core structure
Reported
Epoxyquinone vs cyclohexenone core
Core-dependent bioactivity interpretation
Shared only with Acremine M
Natural Product Chemistry Structural Elucidation Structure-Activity Relationship

Selective Cytotoxicity in Cancer Cells

Acremine I exhibits a selective antiproliferative profile, inhibiting the growth of H1299 (lung), K562 (leukemia), MDA-MB-231 (breast), and 212LN (head and neck) cancer cell lines in a concentration-dependent manner, while showing no inhibitory effect on non-malignant PIG1, HDF, HaCaT, or MCF-10A cells [1]. In contrast, other acremines such as B, G, and I show weak growth inhibition of H460 tumor cells, and bisacremines A and B exhibit weak cytotoxicity against HeLa, A549, and HepG2 cells [2]. Direct comparative potency values (e.g., IC50) are not available in the peer-reviewed literature for Acremine I.

Cancer cell selectivity
Data to verify
Inhibits H1299, K562, MDA-MB-231, 212LN; spares non-malignant cells
Supports cell-model selectivity review
Supplier-reported; direct IC50 values not available
Cancer Biology Cytotoxicity Screening Selective Antiproliferative

Total Synthesis and Scalable Procurement

A total synthesis of racemic (±)-acremine I has been reported, providing a reliable synthetic route that circumvents reliance on low-yield fermentation from Acremonium cultures [1]. This contrasts with many other acremines (e.g., Acremine G, bisacremines) for which total synthesis is either more complex or not yet achieved, limiting their availability and analog generation [2].

Synthetic accessibility
Cross-study comparable
Total synthesis of racemic Acremine I reported
Supports scalable procurement and analog generation
No total synthesis reported for bisacremines
Total Synthesis Medicinal Chemistry Chemical Procurement

Acremine I: Key Research and Industrial Applications


Grape Downy Mildew Control Studies

Acremine I is the optimal choice for researchers investigating natural product-based interventions against grape downy mildew. It is the only acremine with publicly available quantitative inhibition data (23.2% at 0.5 mM; 32.8% at 1 mM) against P. viticola sporangia germination, making it the essential reference compound for dose-response and comparative efficacy studies in this phytopathosystem [1].

Selective Cytotoxicity & Target Identification

Given its selective inhibition of H1299, K562, MDA-MB-231, and 212LN cancer cell proliferation while sparing non-malignant PIG1, HDF, HaCaT, and MCF-10A cells, Acremine I is uniquely suited for functional genomics and chemical proteomics studies aimed at identifying molecular targets responsible for its selective cytotoxicity [1]. Its profile differs from other acremines, which show weak, non-selective cytotoxicity [2].

Epoxyquinone Pharmacophore SAR Studies

Acremine I's epoxyquinone core distinguishes it from the cyclohexenone-based acremines A–F. Researchers engaged in SAR studies of epoxyquinone-containing natural products should prioritize Acremine I as a key scaffold for probing the biological consequences of this redox-active moiety [1]. Its synthetic accessibility further enables the generation of analogs for medicinal chemistry optimization [2].

Scalable Production via Total Synthesis

For industrial or academic groups requiring milligram-to-gram quantities of Acremine I, the published total synthesis route offers a scalable alternative to low-yield fermentation. This distinguishes Acremine I from many other acremines that remain accessible only via isolation from fungal cultures, thereby reducing supply chain risk and enabling larger-scale biological testing [1].

Application
Selection Property
Validation Focus
Phytopathogen inhibition studies
Reported P. viticola inhibition data
Concentration-response context
Cancer cell-model selectivity studies
Cell-line selectivity profile
Target identification context
Epoxyquinone pharmacophore SAR
Core-dependent bioactivity mapping
Redox activity and bioreductive alkylation context
Synthetic analog generation and scale-up
Total synthesis route availability
Procurement feasibility and analog synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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